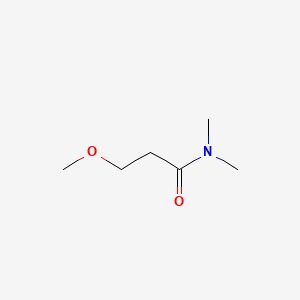![molecular formula C3H9NO2 B1585527 2-[(Hydroxymethyl)amino]ethanol CAS No. 65184-12-5](/img/structure/B1585527.png)
2-[(Hydroxymethyl)amino]ethanol
Vue d'ensemble
Description
2-[(Hydroxymethyl)amino]ethanol, also known as 2-hydroxyethylaminoethanol, is an organic compound with the chemical formula C2H7NO2. It is a colorless, odorless, and slightly viscous liquid that is soluble in water and miscible with many organic solvents. 2-[(Hydroxymethyl)amino]ethanol is a versatile compound that is used in a wide range of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.
Applications De Recherche Scientifique
Industrial Preservative
2-[(Hydroxymethyl)amino]ethanol is used as an industrial preservative to prevent bacterial and fungal deterioration of water-based products . This includes a wide range of products such as latex paints, adhesives, metalworking cutting oil fluids, resin emulsions, specialty industrial products, and ready-mixed joint cements .
Bacteriostat and Fungicide
This compound acts as a bacteriostat and fungicide . It helps in controlling the growth of bacteria and fungi in various industrial products, thereby enhancing their shelf life and maintaining their quality .
Manufacturing Process
2-[(Hydroxymethyl)amino]ethanol is used in the manufacturing process of many water-based industrial products . It is added to these products during the manufacturing process using pouring and pumping methods .
Formaldehyde Releaser
It has been proposed to use 2-[(Hydroxymethyl)amino]ethanol as a sterilizing and preserving solution . It is a formaldehyde-releaser with respect to free formaldehyde . This formaldehyde is used as a preservative to prevent bacterial growth and act as a disinfectant .
Study of Formaldehyde Release
2-[(Hydroxymethyl)amino]ethanol is used in scientific research to study the quantity of free formaldehyde released in different conditions . This is done using high-performance liquid chromatography (HPLC) technique .
Biochemistry and Molecular Biology
Although not directly related to 2-[(Hydroxymethyl)amino]ethanol, its close relative Tris(hydroxymethyl)aminomethane is used as buffers in biochemistry and molecular biology laboratories . It is used as a primary standard to standardize acid solutions for chemical analysis . It finds application in cell membranes to increase its permeability . As an alternative to sodium bicarbonate, it is used in the treatment of metabolic acidosis .
Mécanisme D'action
Target of Action
2-[(Hydroxymethyl)amino]ethanol, also known as Ethanolamine, is a viscous, hygroscopic amino alcohol . It is widely distributed in biological tissue and is a component of lecithin . The primary targets of 2-[(Hydroxymethyl)amino]ethanol are Surface protein A in Neisseria meningitidis and Annexin A3 in humans .
Mode of Action
It is known to interact with its targets, surface protein a and annexin a3, to exert its effects
Biochemical Pathways
2-[(Hydroxymethyl)amino]ethanol is involved in several biochemical pathways, including the biosynthesis of Phosphatidylcholine . This compound plays a crucial role in these pathways, affecting downstream effects such as cell membrane integrity and signal transduction.
Result of Action
The molecular and cellular effects of 2-[(Hydroxymethyl)amino]ethanol’s action are largely dependent on its role in the biosynthesis of Phosphatidylcholine . As a component of lecithin, it contributes to maintaining cell membrane integrity and facilitating cell signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(Hydroxymethyl)amino]ethanol. For instance, it is hygroscopic and should be stored under inert gas to maintain its stability . Furthermore, its efficacy can be influenced by factors such as pH and temperature.
Propriétés
IUPAC Name |
2-(hydroxymethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c5-2-1-4-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCFCBFUXXJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047532 | |
| Record name | 2-[(Hydroxymethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Hydroxymethyl)amino]ethanol | |
CAS RN |
65184-12-5 | |
| Record name | 2-((Hydroxymethyl)amino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Hydroxymethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Hydroxymethyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-HYDROXYETHYL)(HYDROXYMETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U7S07JNW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main concern regarding the use of 2-[(Hydroxymethyl)amino]ethanol as a preservative?
A1: The primary concern with using 2-[(Hydroxymethyl)amino]ethanol (HAE) as a preservative is its potential to release formaldehyde. [, ] Formaldehyde is a known human carcinogen and can cause various health issues. The research aimed to determine the conditions under which HAE releases the least amount of formaldehyde, making it a safer alternative to other preservatives.
Q2: How does the concentration of 2-[(Hydroxymethyl)amino]ethanol and temperature affect formaldehyde release?
A2: According to the research using High-Performance Liquid Chromatography (HPLC) analysis, higher concentrations of HAE and elevated temperatures lead to an increased release of formaldehyde. [] This finding highlights the importance of carefully controlling these factors to minimize formaldehyde release when using HAE as a preservative.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)




![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)


![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)



